
An In-depth Technical Guide to the Synthesis of
SR14150

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway and

methodologies for SR14150, a selective nociceptin/orphanin FQ (NOP) receptor agonist. The

information presented herein is compiled from established chemical synthesis principles and

analogous reactions reported in the scientific literature, offering a robust framework for the

preparation of this and structurally related compounds.

Introduction
SR14150, with the chemical name 1-(1-cyclooctylpiperidin-4-yl)indolin-2-one, is a valuable

pharmacological tool for studying the NOP receptor system. Its synthesis involves a convergent

strategy, primarily focusing on the preparation of a key intermediate, 1-(piperidin-4-yl)indolin-2-

one, followed by the introduction of the characteristic cyclooctyl moiety. This guide details the

likely synthetic route, providing experimental protocols and relevant data for each critical step.

Retrosynthetic Analysis
A logical retrosynthetic analysis of SR14150 (I) suggests a disconnection at the piperidine

nitrogen-cyclooctyl bond. This leads back to the key intermediate 1-(piperidin-4-yl)indolin-2-one

(II) and a cyclooctyl source, such as cyclooctanone (III). Intermediate (II) can be further

disconnected at the indolinone nitrogen-piperidine nitrogen bond, leading to a protected 4-

aminopiperidine derivative and a suitable indolinone precursor. A more direct and reported

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1681994?utm_src=pdf-interest
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/product/b1681994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


approach involves the reaction of a protected 4-piperidone with an appropriate aniline

derivative, followed by deprotection.

Synthesis Pathway
The synthesis of SR14150 can be accomplished through a two-stage process:

Stage 1: Synthesis of the Key Intermediate, 1-(Piperidin-4-yl)indolin-2-one

This stage focuses on the construction of the core indolinone-piperidine scaffold. A plausible

and literature-supported method involves the reductive amination of N-benzyl-4-piperidone with

2-nitrophenylacetic acid, followed by reduction of the nitro group and subsequent cyclization to

form the indolinone ring, and finally debenzylation to yield the free piperidine. A more direct,

albeit potentially lower-yielding approach, involves the direct reaction of 4-amino-1-

benzylpiperidine with a suitable 2-halophenylacetic acid derivative followed by intramolecular

cyclization and deprotection. For the purpose of this guide, we will focus on a reductive

amination approach to form the N-aryl piperidine bond followed by cyclization.

Stage 2: N-Alkylation of the Piperidine Ring

The final step in the synthesis is the introduction of the cyclooctyl group onto the piperidine

nitrogen of the intermediate. This is most effectively achieved through reductive amination with

cyclooctanone.

Detailed Synthesis Diagram
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Stage 1: Synthesis of 1-(Piperidin-4-yl)indolin-2-one

Stage 2: Synthesis of SR14150

N-Benzyl-4-piperidone
1-(1-Benzylpiperidin-4-yl)indolin-2-oneReductive Amination & Cyclization

2-Aminophenylacetic acid

1-(Piperidin-4-yl)indolin-2-one (Intermediate II)
Debenzylation (e.g., H2, Pd/C)

SR14150 (I)

Reductive Amination

Cyclooctanone (III)
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Stage 1: Intermediate Synthesis

Stage 2: SR14150 Synthesis

Mix N-Benzyl-4-piperidone & 2-Aminophenylacetic acid in DCM

Add NaBH(OAc)3

Stir 12-24h at RT

Quench with NaHCO3 (aq)

Extract with DCM

Dry & Concentrate

Cyclize (Heat in Toluene)

Purify by Chromatography

Dissolve in MeOH, Add Pd/C

Hydrogenate (H2)

Filter & Concentrate

Intermediate (II)

Mix Intermediate (II) & Cyclooctanone in DCM

Add NaBH(OAc)3

Stir 12-24h at RT

Quench with NaHCO3 (aq)

Extract with DCM

Dry & Concentrate

Purify by Chromatography

SR14150 (I)
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To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
SR14150]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681994#sr14150-synthesis-pathway-and-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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